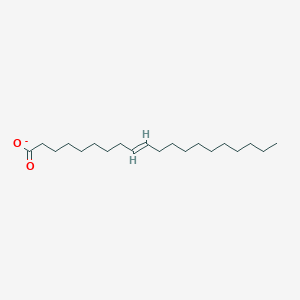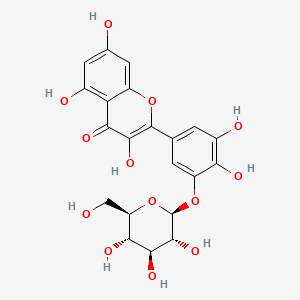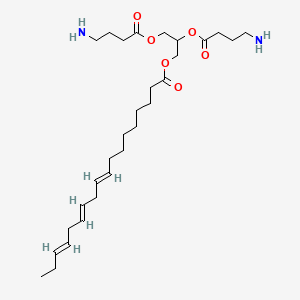![molecular formula C20H20N4O2S B1238477 Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-methylanilino)-4-thiazolyl]-2-(phenylhydrazinylidene)acetic acid ethyl ester is a member of phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- A study demonstrated the synthesis of ethyl 2-[2-aryl(thiazol-2-yl)amino]acetates and their anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited notable anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin, respectively. Additionally, molecular docking studies indicated possible binding modes on cyclooxygenase enzymes (Attimarad, Khedr, & Aldhubiab, 2017).
Anticancer and Antimicrobial Applications
- Another research synthesized derivatives of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, focusing on their potential as anti-breast cancer agents. The compounds exhibited promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
- Additional studies have evaluated the antimicrobial and antifungal activities of related compounds, finding certain derivatives to be effective against bacterial and fungal strains (Youssef et al., 2008).
Enzyme Inhibition and Molecular Docking
- The inhibition of α-glucosidase and β-glucosidase by novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates was observed, with some compounds showing high percentage inhibition. Molecular docking provided insight into their bonding modes with enzyme active sites (Babar et al., 2017).
Chemical Structure and Synthesis Techniques
- Research on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been conducted, revealing significant intra- and intermolecular hydrogen bonding (DyaveGowda et al., 2002).
- Studies on the synthesis of thiazole derivatives, including methods and reactions, have been reported, highlighting their versatility in forming a variety of chemically active compounds (Mohamed, 2021).
Eigenschaften
Molekularformel |
C20H20N4O2S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C20H20N4O2S/c1-3-26-19(25)18(24-23-16-7-5-4-6-8-16)17-13-27-20(22-17)21-15-11-9-14(2)10-12-15/h4-13,23H,3H2,1-2H3,(H,21,22)/b24-18- |
InChI-Schlüssel |
IBMOVHOVJBNVIH-MOHJPFBDSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=C(C=C3)C |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)


![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)



![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)